molecular formula C14H14F3N5 B12226643 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B12226643
M. Wt: 309.29 g/mol
InChI Key: RIMRRXADZNYSOV-UHFFFAOYSA-N
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Description

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine is a compound that belongs to the class of pyrimidinamine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as a mitochondrial complex I electron transport inhibitor, which disrupts the electron transport chain and affects cellular respiration . This mechanism is responsible for its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the azetidine ring.

Properties

Molecular Formula

C14H14F3N5

Molecular Weight

309.29 g/mol

IUPAC Name

4-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C14H14F3N5/c1-9-2-4-19-13(20-9)21-11-7-22(8-11)12-6-10(3-5-18-12)14(15,16)17/h2-6,11H,7-8H2,1H3,(H,19,20,21)

InChI Key

RIMRRXADZNYSOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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